Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside

Descripción general

Descripción

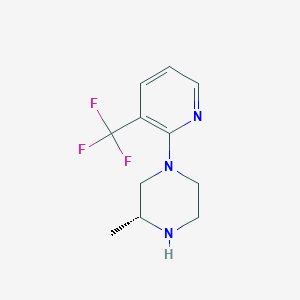

“Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” is a biomedical compound used in proteomics research . It is used in the research of malignant neoplasms, bacterial infestations, and afflictions caused by viruses . It is also a foundational substrate in the fabrication of glycosides and glycoconjugates .

Synthesis Analysis

The synthesis of “this compound” involves the use of a glycosylating agent in which the three hydroxyl groups are blocked with protecting groups of differing “persistence”. This makes it useful in the synthesis of oligosaccharides containing highly branched 2-acetamido-2-deoxy-D-glucosyl .Molecular Structure Analysis

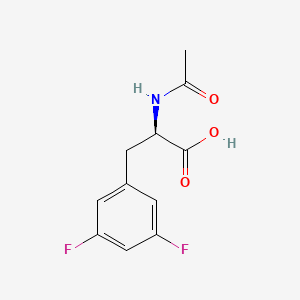

The molecular formula of “this compound” is C23H29NO6 . The InChI code is 1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)/t19-,20-,21-,22-,23+/m1/s1 .Chemical Reactions Analysis

“this compound” is used as a foundational substrate in the fabrication of glycosides and glycoconjugates . It is also used in developing drug delivery modalities .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 415.49 . The storage temperature is 28 C .Aplicaciones Científicas De Investigación

Synthesis and Derivatization Techniques

The synthesis of Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside and its derivatives is foundational for the development of complex sugar molecules. Studies have demonstrated methods for synthesizing related compounds and derivatives, showcasing the versatility of these molecules in synthetic chemistry. For instance, Hasegawa et al. (1978) detailed a synthesis route for 2-acetamido-2-deoxy-5-thio-d-glucopyranose starting from a similar methyl glucopyranoside derivative, emphasizing the compound's utility in synthesizing sulfur-containing sugars (Hasegawa, Kawai, Kasugai, & Kiso, 1978).

Adjuvant Activity and Immunological Applications

Research on derivatives of this compound has explored their potential in immunology, particularly as adjuvants. Merser et al. (1975) synthesized compounds with structural similarities, investigating their adjuvant activity, which is pivotal for vaccine development. This study provides insights into the smallest adjuvant active structure, demonstrating the compound's significance in enhancing immune responses (Merser, Sinaÿ, & Adam, 1975).

Direcciones Futuras

“Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” is an indispensable biomedical compound, finding its application in the research of malignant neoplasms, bacterial infestations, as well as afflictions caused by viruses . It proves invaluable as a foundational substrate in the fabrication of glycosides and glycoconjugates . Therefore, it can be inferred that it will continue to be used in biomedical research and drug development.

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)/t19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXMMSHWVBSCKK-JLMDMGSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458572 | |

| Record name | Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85193-92-6 | |

| Record name | Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624488.png)